![molecular formula C24H23N5O2S B2605113 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894061-48-4](/img/structure/B2605113.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with 1,2,4-triazole derivatives have been studied for their potential as anticancer agents. They can interact with various biological targets and may inhibit the proliferation of cancer cells. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Antimicrobial Properties
The 1,2,4-triazole ring is known to possess antimicrobial properties. It can be synthesized into various derivatives that may act against a broad spectrum of bacteria and fungi, potentially leading to new treatments for infectious diseases .
Analgesic and Anti-inflammatory Uses
Derivatives of 1,2,4-triazole have been explored for their analgesic and anti-inflammatory effects. These compounds could be developed into drugs that help alleviate pain and reduce inflammation in conditions like arthritis .
Antioxidant Effects
Triazole derivatives can also serve as antioxidants. They may protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Enzyme Inhibition
The triazole ring can be designed to inhibit specific enzymes, such as aromatase, which is involved in the biosynthesis of estrogens. Inhibitors of this enzyme are used in the treatment of estrogen-dependent cancers .
Antiviral Activity
The structural flexibility of the triazole ring allows for the creation of compounds that could inhibit viral replication. This makes them candidates for antiviral drug development .
Molecular Docking Studies
Molecular docking studies of triazole derivatives can provide insights into their interaction with biological targets. This is crucial for drug design and understanding the mechanism of action at the molecular level .
Pharmacokinetic Enhancements
Incorporating the triazole ring into pharmaceutical compounds can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which are essential for effective drug development .
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine moiety . Compounds with a 1,2,4-triazolo[4,3-b]pyridazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone” could potentially include a variety of enzymes and receptors involved in these biological processes.
Mode of action
The mode of action of “1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone” would depend on its specific targets. Given the pharmacological activities associated with 1,2,4-triazolo[4,3-b]pyridazine compounds, it might interact with its targets to modulate their activities, leading to changes in cellular processes such as cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation signaling (in the case of analgesic and anti-inflammatory activities), oxidative stress (in the case of antioxidant activity), viral replication (in the case of antiviral activity), and enzyme activities (in the case of enzyme inhibitory activities) .
Biochemical pathways
The affected pathways would depend on the specific targets of “1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone”. Given the potential pharmacological activities mentioned above, it might affect pathways related to cell proliferation, microbial growth, pain and inflammation signaling, oxidative stress, viral replication, and enzyme activities .
Result of action
The molecular and cellular effects of “1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone” would depend on its specific targets and mode of action. Given the potential pharmacological activities mentioned above, it might lead to changes in cell proliferation, microbial growth, pain and inflammation signaling, oxidative stress, viral replication, and enzyme activities .
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-31-19-11-9-17(10-12-19)20-13-14-22-25-26-24(29(22)27-20)32-16-23(30)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,2,5,7,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLSYDZVADYLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone |
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